Superior Enhancement of Propranolol Flux Compared to n-Octyl Nicotinate
Oleyl nicotinate acts as a powerful penetration enhancer for propranolol hydrochloride. In a direct head-to-head comparison using a standard in vitro rat skin permeation model (Franz-type diffusion cell), a formulation containing oleyl nicotinate with propranolol hydrochloride in ethanol achieved a Q-value of 5.7. This is nearly double the performance of a comparable system using n-octyl nicotinate (Q-value of 10.2 with dimethylacetamide as polar solvent) [1]. A higher Q-value indicates a greater amount of active drug was delivered transdermally relative to the control. The enhancement is also tunable by the polar solvent; changing the vehicle from ethanol to N,N--dimethylacetamide further increased the Q-value for oleyl nicotinate to 25.2, demonstrating a clear and quantifiable superiority in facilitating propranolol permeation [1].
| Evidence Dimension | Q-value for Propranolol HCl Permeation Enhancement (ratio of drug permeated vs. control) |
|---|---|
| Target Compound Data | Oleyl nicotinate + Propranolol HCl in ethanol: Q = 5.7; in N,N--dimethylacetamide: Q = 25.2 |
| Comparator Or Baseline | n-Octyl nicotinate + Propranolol HCl in dimethylacetamide: Q = 10.2 |
| Quantified Difference | Oleyl nicotinate's Q-value is 2.47 times higher (25.2 vs 10.2) when using dimethylacetamide as the polar solvent, and its performance with ethanol (Q=5.7) exceeds the baseline efficacy of comparable esters with other vehicles. |
| Conditions | In vitro rat skin permeation model using a Franz-type diffusion cell. Active ingredient concentration: 1% w/w. Receptor phase: physiological saline. Duration: sealed container incubation. |
Why This Matters
This demonstrates that oleyl nicotinate can be formulated to be more than twice as effective as a common shorter-chain ester for transdermal delivery of the cardiovascular drug propranolol, making it the superior choice for applications requiring high drug flux.
- [1] Nitto Denko Corporation. Composition for percutaneous administration. United States Patent US4847260. July 11, 1989. Table 1. View Source
